N-benzoyl-N'-[2-(2-pyridinyl)ethyl]thiourea
Description
Properties
IUPAC Name |
N-(2-pyridin-2-ylethylcarbamothioyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c19-14(12-6-2-1-3-7-12)18-15(20)17-11-9-13-8-4-5-10-16-13/h1-8,10H,9,11H2,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVUIDNTSOFGOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NCCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzoyl-N’-[2-(2-pyridinyl)ethyl]thiourea typically involves the reaction of benzoyl chloride with 2-(2-pyridinyl)ethylamine in the presence of a base, followed by the addition of thiourea. The reaction is usually carried out in an organic solvent such as ethanol or acetone under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of N-benzoyl-N’-[2-(2-pyridinyl)ethyl]thiourea follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is typically obtained through crystallization and filtration processes .
Chemical Reactions Analysis
Coordination Chemistry with Metal Ions
The pyridinyl-ethyl group and thiourea sulfur enable complexation with transition metals. Examples from analogous systems:
Mechanistic insights :
-
Redox activity : Cu(II) is reduced to Cu(I) by the thiourea ligand, which undergoes oxidative cyclization .
-
Solvent dependence : Acetone stabilizes Cu(I), while ethanol favors Cu(II) polynuclear species .
Oxidative Cyclization Pathways
Under oxidative conditions (e.g., CuCl₂), the thiourea group undergoes cyclization to form heterocycles:
Example reaction :
Key steps :
-
Deprotonation of N–H bonds.
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Intramolecular S–N bond formation, yielding a fused thiadiazole-pyridine ring .
Heterocycle Formation via Cyclocondensation
The thiourea moiety participates in cyclocondensation with aldehydes or ketones to form thiazolidinones or thiazoles :
| Reactant | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| 4-Chlorobenzaldehyde | Ethanol, TEA, ultrasound | Thiazolidin-4-one derivative | 82% | |
| Ethyl bromoacetate | Ethanol, reflux | Thiazole derivative | 75% |
Mechanism :
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiourea derivatives, including N-benzoyl-N'-[2-(2-pyridinyl)ethyl]thiourea. Research indicates that thioureas can exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results in inhibiting the proliferation of MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) cell lines .
Case Study:
A study demonstrated that certain thiourea derivatives exhibited IC50 values lower than doxorubicin, a standard chemotherapy drug, indicating their potential as alternative anticancer agents .
Antimicrobial Properties
Thioureas have also been investigated for their antimicrobial properties. This compound derivatives have shown activity against various bacterial strains, suggesting their application in developing new antimicrobial agents.
Data Table: Antimicrobial Activity of Thiourea Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
Photocatalytic Activity
The compound has been explored for its photocatalytic properties when combined with metal complexes. For example, copper complexes derived from thiourea ligands have been utilized in the photodegradation of organic dyes like methyl orange, showcasing potential applications in environmental remediation .
Case Study:
In a recent experiment, the photocatalytic activity of a copper complex formed with this compound was evaluated. The complex demonstrated significant efficiency in degrading methyl orange under visible light irradiation, suggesting its utility in wastewater treatment processes .
Mechanism of Action
The mechanism of action of N-benzoyl-N’-[2-(2-pyridinyl)ethyl]thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with cellular receptors to modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
N-Benzoyl-N'-phenylthiourea (BFTU) Derivatives
- Structure : BFTU derivatives feature a benzoyl group and substituted phenyl ring. Chlorinated variants (e.g., 2-Cl-BFTU, 4-Cl-BFTU) were synthesized via acylation reactions .
- Activity : These compounds exhibit EGFR inhibition, with IC₅₀ values correlating with substituent electronegativity. Chlorine at the para position (4-Cl-BFTU) showed enhanced activity due to improved receptor binding .
- Comparison: Unlike the pyridinyl-ethyl group in the target compound, phenyl substituents lack nitrogen donors for metal coordination, reducing versatility in coordination chemistry.
Methyl-Substituted N-Benzoyl-N'-(2-pyridinyl)thioureas
- Structure : Compounds I–V (Figure 2) have methyl groups at positions 3–6 on the pyridinyl ring .
- Conformation: Methyl substitution at the 6-position (Compound II) stabilizes cis-trans conformations via intramolecular HB, forming pseudo-six-membered rings. This contrasts with the trans-cis dominance in non-methylated analogs .
HIV-1 Inhibitors: N-(2-Pyridyl)-N'-(5-bromo-2-pyridyl)thiourea (LY300046.HCl)
- Structure : Dual pyridyl groups enhance π-stacking and hydrogen bonding with viral reverse transcriptase .
- Activity : Inhibits HIV-1 RT with IC₅₀ = 15 nM, outperforming the target compound in antiviral specificity .
- Comparison : The absence of a benzoyl group in LY300046.HCl reduces lipophilicity but improves solubility, highlighting trade-offs in drug design.
Structural and Conformational Analysis
Thiourea derivatives adopt distinct conformations (trans-cis or cis-trans) depending on substituents (Table 1):
The ethyl group in the target compound may reduce HB stability compared to rigid methyl-substituted analogs, affecting metal-complex formation .
Biological Activity
N-benzoyl-N'-[2-(2-pyridinyl)ethyl]thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. This compound exhibits potential in various fields, including antimicrobial, antifungal, anticancer, and enzyme inhibition activities. This article presents a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound features a benzoyl group attached to a thiourea moiety, with a pyridinyl ethyl substituent. The presence of these functional groups contributes to its unique chemical properties and biological activities.
1. Antimicrobial and Antifungal Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |
|---|---|---|
| E. faecalis | 40-50 µg/mL | 29 |
| P. aeruginosa | 40-50 µg/mL | 24 |
| S. typhi | 40-50 µg/mL | 30 |
| K. pneumoniae | 40-50 µg/mL | 19 |
These results suggest that the compound's efficacy is comparable to standard antibiotics like ceftriaxone, making it a candidate for further development in antimicrobial therapies .
2. Anticancer Activity
The anticancer potential of this thiourea derivative has been explored extensively. Studies have shown that it targets specific molecular pathways involved in cancer progression:
- Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), A549 (lung cancer).
- IC50 Values : Ranging from 7 to 20 µM across different cell lines.
- Mechanism of Action : The compound inhibits angiogenesis and alters cancer cell signaling pathways, leading to reduced cell viability and increased apoptosis in treated cells.
For instance, in MCF-7 cells, treatment resulted in significant changes in cell morphology and viability, indicating effective anticancer activity at concentrations as low as .
3. Enzyme Inhibition
This compound demonstrates enzyme inhibition properties, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The following table summarizes its inhibitory effects:
| Enzyme | IC50 Values (nM) |
|---|---|
| AChE | 33.27 - 93.85 |
| BChE | 105.9 - 412.5 |
The compound's ability to inhibit these enzymes suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Antimicrobial Activity : A comparative analysis showed that this compound exhibited greater antibacterial activity than other thiourea derivatives tested against similar strains.
- Anticancer Research : In vitro studies demonstrated that the compound significantly reduced the viability of various cancer cell lines, supporting its potential as an anticancer agent.
Q & A
Q. Basic Characterization
- ¹H/¹³C NMR : Confirm the presence of the benzoyl (δ 7.4–8.1 ppm, aromatic protons) and pyridinyl-ethyl (δ 3.5–4.0 ppm, –CH₂–) groups. The thiourea (–NH–CS–NH–) protons appear as broad singlets at δ 9.8–10.2 ppm .
- IR Spectroscopy : Identify C=O (1680–1700 cm⁻¹), C=S (1250–1300 cm⁻¹), and N–H (3200–3300 cm⁻¹) stretches .
Advanced Structural Analysis - X-ray crystallography : Resolve intramolecular hydrogen bonds (e.g., N–H···S or N–H···O) and dihedral angles between aromatic rings. For example, the pyridinyl ring may form a 50–90° angle with the benzoyl plane, influencing molecular conformation .
What biological activities are associated with this compound?
Q. Basic Activity Profile
- Enzyme inhibition : Demonstrated activity against HIV-1 reverse transcriptase (RT) with IC₅₀ values in the nanomolar range, attributed to competitive binding at the active site .
- Anticancer potential : Thiourea derivatives exhibit cytotoxicity via interaction with DNA or tubulin, though specific data for this compound require validation .
Advanced Mechanism - Protein-ligand interactions : Molecular docking studies suggest the pyridinyl group coordinates with metal ions (e.g., Mg²⁺ in RT), while the benzoyl moiety stabilizes hydrophobic pockets .
How do structural modifications influence the compound’s bioactivity?
Q. Structure-Activity Relationship (SAR) Strategies
- Quadrant optimization : Divide the molecule into four regions (e.g., benzoyl, pyridinyl, ethyl linker, thiourea core). Modify substituents independently:
- Pyridinyl position : 2-pyridinyl enhances RT inhibition compared to 3- or 4-substituted analogs due to optimal steric fit .
- Benzoyl substitution : Electron-withdrawing groups (e.g., –NO₂) increase electrophilicity, improving binding affinity but reducing solubility .
Hybrid structures : Combine optimal substituents (e.g., 5-bromo-pyridinyl) to achieve synergistic effects .
How can computational methods resolve contradictions in experimental data?
Q. Advanced Computational Approaches
- DFT studies : Calculate electronic properties (HOMO-LUMO gaps, Mulliken charges) to predict reactivity. For example, methyl substituents at the pyridinyl 4-position reduce HOMO energy by 0.3 eV, enhancing nucleophilic attack resistance .
- Hydrogen bond analysis : Intramolecular N–H···S interactions stabilize the thiourea conformation, explaining discrepancies in solubility vs. bioactivity data .
How should researchers address stability and storage challenges?
Q. Methodological Guidelines
- Storage : Store at 0–4°C in amber vials under argon to prevent photodegradation and oxidation. Aqueous solubility is limited (<1 mg/mL); use DMSO for stock solutions .
- Degradation analysis : Monitor via HPLC (C18 column, acetonitrile/water 70:30) to detect hydrolysis products (e.g., benzamide) .
What are the applications of this compound in coordination chemistry?
Q. Advanced Coordination Studies
- Metal complexes : React with Cu(II) or Pt(II) to form chelates via the thiourea sulfur and pyridinyl nitrogen. These complexes exhibit enhanced anticancer activity (e.g., IC₅₀ = 5 µM against MCF-7 cells) .
- Spectroscopic validation : Use UV-Vis (λₘₐₓ ~450 nm for Cu complexes) and EPR to confirm octahedral geometry .
How can researchers resolve contradictions in reported bioactivity data?
Q. Critical Analysis Framework
Structural validation : Confirm purity (>95% via HPLC) and tautomeric form (thione vs. thiol), which impact activity .
Assay conditions : Compare enzyme inhibition IC₅₀ values under standardized pH (7.4) and ionic strength (150 mM KCl) .
Cellular models : Validate results across multiple cell lines (e.g., MT-4 for HIV, HeLa for cancer) to rule out cell-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
